molecular formula C15H11F3O2 B1397935 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1140462-04-9

2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1397935
CAS RN: 1140462-04-9
M. Wt: 280.24 g/mol
InChI Key: AYOYWYXTWZMMGA-UHFFFAOYSA-N
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Description

The compound “2’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond. This core is substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the biphenyl core, followed by the introduction of the substituents. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar biphenyl core, with the substituents adding complexity to the structure. The presence of the trifluoromethyl group would introduce a significant amount of electron-withdrawing character, which could impact the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically quite reactive and could undergo a variety of reactions, including esterification and amide formation. The trifluoromethyl group is generally quite stable but could potentially participate in certain reactions under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the carboxylic acid group would likely make the compound acidic. The trifluoromethyl group could potentially increase the compound’s lipophilicity, which could impact its solubility in various solvents .

Scientific Research Applications

Catalysis in Organic Synthesis

2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid derivatives have been explored in the field of organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has demonstrated effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This process is particularly useful for α-dipeptide synthesis, showcasing the role of such compounds in facilitating complex organic reactions (Wang, Lu, & Ishihara, 2018).

Crystallography and Molecular Structure

The study of molecular structures and crystallography has been enhanced by the use of 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid and its derivatives. For example, compounds synthesized from diflunisal (an anti-inflammatory drug) that include this acid have been confirmed through single-crystal X-ray diffraction. These studies provide valuable insights into the intermolecular interactions and structural properties of these compounds (Zhong et al., 2010).

Organic Fluorophores

In the field of photoluminescence, derivatives of 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid have been used to adjust crystal morphology and emission behavior of organic fluorophores. This involves the creation of microstructures with varying emission properties, demonstrating the compound's utility in fine-tuning the photophysical characteristics of materials (Ye et al., 2021).

Future Directions

The future directions for research on this compound would likely depend on its intended application. For example, if it were being studied as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

4-(2-methylphenyl)-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-4-2-3-5-11(9)12-7-6-10(14(19)20)8-13(12)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOYWYXTWZMMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of methyl 2′-methyl-2-(trifluoromethyl)biphenyl-4-carboxylate (5 g; 16.99 mmol; 1 eq.) in EtOH (150 mL) at RT was treated with sodium hydroxide (10.19 mL; 5 M; 50.97 mmol; 3 eq.). The reaction mixture was stirred at 60° C. for 2 hours. The reaction mixture was concentrated to give a brown solid which was taken up in water (300 mL) and the aqueous phase was washed twice with EtOAc. The aqueous phase was acidified with HCl cc to pH 2, then it was concentrated until precipitation (half of the volume). The suspension was filtered affording the title compound as a beige solid. 1H NMR (DMSO-d6, 300 MHz) δ 13.55 (br s, 1H), 8.31 (s, 1H), 8.26-8.23 (d, J=7.90 Hz, 1H), 7.51-7.48 (d, J=7.90 Hz 1H), 7.37-7.12 (m, 4H), 1.99 (s, 3H). LC/MS (Method A): 278.9 (M−H)−. HPLC (Method A) Rt 4.57 min (Purity: 98.7%).
Quantity
5 g
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10.19 mL
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150 mL
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300 mL
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (5M; 10.2 mL; 51 mmol; 3 eq.) was added to a solution of methyl 2′-methyl-2-(trifluoromethyl)biphenyl-4-carboxylate (5 g; 17 mmol; 1 eq.) in EtOH (150 mL) and the reaction mixture was stirred at 60° C. for 2 hours. After concentration in vacuo, the residue was taken up in water (300 mL) and the aqueous phase was washed with ethyl acetate (2×100 mL). The pH was adjusted to 2 with conc. HCl and the solution was concentrated to ca. 150 mL. The precipitate was filtered off and dried to afford the title compound (3.33 g, 70%) as a beige solid.
Quantity
10.2 mL
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reactant
Reaction Step One
Quantity
5 g
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reactant
Reaction Step One
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Quantity
150 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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